Product packaging for 2-(2,3,5-Trichlorophenyl)quinoline(Cat. No.:)

2-(2,3,5-Trichlorophenyl)quinoline

Cat. No.: B12869719
M. Wt: 308.6 g/mol
InChI Key: LLMZUOXFPYZJAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3,5-Trichlorophenyl)quinoline is an organic compound with the molecular formula C15H8Cl3N and a molecular weight of 308.59 g/mol . This chemical features a quinoline scaffold, a structure recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active molecules . Quinolines are a vital part of the research chemist's toolkit and are found in compounds with diverse applications, including use as antimalarial, antibacterial, and anticancer agents . The specific research value of this particular compound stems from its structural hybridity. The quinoline nucleus is known for its ability to interact with various biological targets, and the addition of the 2,3,5-trichlorophenyl substituent creates a unique molecular architecture . Such hybrid structures are frequently investigated in drug discovery for their potential to exhibit synergistic effects or to interact with multiple biological pathways . Researchers are exploring these quinoline-based hybrids in areas such as the development of novel herbicides with safening properties and as antitumor agents that can intercalate with DNA or inhibit specific kinase enzymes . While the precise mechanism of action for this compound is compound-specific and must be empirically determined, other quinoline derivatives are well-known to act by mechanisms such as DNA interaction or intercalation, leading to the disruption of transcription and replication processes in cells . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H8Cl3N B12869719 2-(2,3,5-Trichlorophenyl)quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H8Cl3N

Molecular Weight

308.6 g/mol

IUPAC Name

2-(2,3,5-trichlorophenyl)quinoline

InChI

InChI=1S/C15H8Cl3N/c16-10-7-11(15(18)12(17)8-10)14-6-5-9-3-1-2-4-13(9)19-14/h1-8H

InChI Key

LLMZUOXFPYZJAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=C(C(=CC(=C3)Cl)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Arylquinolines, with Specific Applicability to 2 2,3,5 Trichlorophenyl Quinoline

Classical Annulation Reactions and Their Strategic Adaptations

Classical methods for quinoline (B57606) synthesis have been the bedrock of heterocyclic chemistry for over a century. These reactions typically involve the condensation and cyclization of aniline (B41778) derivatives with various carbonyl-containing compounds. For the synthesis of a polysubstituted derivative like 2-(2,3,5-trichlorophenyl)quinoline, these methods would require appropriately substituted precursors, namely 2,3,5-trichloroaniline (B102128) or a related carbonyl compound.

Friedländer Condensation: Scope and Limitations for 2-Substituted Quinolines

The Friedländer synthesis is a straightforward method for constructing quinolines, involving the reaction of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.orgresearchgate.net The reaction can be catalyzed by either acids or bases. organic-chemistry.org A one-pot version of this reaction has been developed, starting from o-nitroarylcarbaldehydes, which are reduced in situ to the corresponding amino derivatives before condensation. organic-chemistry.org This one-pot method is scalable and tolerates a range of functional groups. organic-chemistry.org

The direct synthesis of this compound via the Friedländer approach would necessitate the condensation of 2-amino-benzaldehyde (or a derivative) with a ketone containing the 2,3,5-trichlorophenyl moiety, or alternatively, an aminobenzophenone derivative with an appropriate carbonyl partner. The scope of the Friedländer condensation is broad, but limitations can arise with substrates that are sensitive to the reaction conditions or are sterically hindered. organic-chemistry.org For instance, the presence of multiple chlorine atoms on the phenyl ring could influence the reactivity of the carbonyl group and potentially lead to lower yields or require harsher conditions.

A significant advantage of the Friedländer synthesis is its regioselectivity, which is particularly useful for producing 2-substituted quinolines. mdpi.com However, challenges such as the formation of thick resins can sometimes complicate product isolation. researchgate.net

Skraup and Doebner-von Miller Reactions: Variations for Arylquinoline Assembly

The Skraup synthesis is one of the oldest methods for preparing quinolines, involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. smolecule.comiipseries.org This method is still commonly used for producing quinolines without substituents on the heterocyclic ring. mdpi.com A variation of this is the Doebner-von Miller reaction, which uses α,β-unsaturated aldehydes or ketones instead of glycerol, leading to 2- and/or 4-substituted quinolines. wikipedia.orgnih.gov

To synthesize this compound using a Skraup-type reaction, 2,3,5-trichloroaniline would be a logical starting material. smolecule.com The reaction mechanism is complex and has been a subject of debate, with a proposed fragmentation-recombination mechanism. wikipedia.org A key challenge with the original Skraup and Doebner-von Miller reactions was the acid-catalyzed polymerization of the carbonyl component, which often resulted in low yields. nih.gov The introduction of a biphasic reaction medium, where the carbonyl compound is sequestered in an organic phase, has been shown to significantly reduce polymerization and improve yields. nih.gov

The Doebner reaction, a related three-component reaction of an aniline, an aldehyde, and pyruvic acid, typically yields quinoline-4-carboxylic acids. mdpi.comiipseries.org While this method is effective, it may require modifications to favor the formation of 2-arylquinolines.

Knorr, Conrad-Limpach, and Pfitzinger Syntheses: Relevance to Polyfunctionalized Quinoline Scaffolds

While the Knorr and Conrad-Limpach syntheses are primarily used for the preparation of quinolones (hydroxyquinolines), the Pfitzinger reaction offers a direct route to quinoline-4-carboxylic acids, which can be precursors to other functionalized quinolines. mdpi.comiipseries.org The Pfitzinger reaction involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a strong base. researchgate.netwikipedia.org The reaction proceeds through the base-catalyzed hydrolysis of isatin to a keto-acid, which then reacts with the carbonyl compound to form an imine, followed by cyclization and dehydration. wikipedia.org

For the synthesis of a polyfunctionalized quinoline like this compound, the Pfitzinger reaction could be adapted by using a ketone bearing the 2,3,5-trichlorophenyl group. This would lead to a this compound-4-carboxylic acid, which could then be decarboxylated. mdpi.com The Pfitzinger reaction is generally efficient, but can sometimes be hampered by the formation of resinous byproducts. researchgate.net

Table 1: Overview of Classical Annulation Reactions for Quinoline Synthesis

Reaction Name Key Reactants Product Type Applicability to this compound
Friedländer Condensation o-aminoaryl aldehyde/ketone + carbonyl compound 2- and/or 3-substituted quinolines Direct synthesis possible with appropriate precursors. organic-chemistry.orgmdpi.com
Skraup Reaction Aniline + glycerol + oxidizing agent Unsubstituted or substituted quinolines Requires 2,3,5-trichloroaniline as a starting material. smolecule.com
Doebner-von Miller Reaction Aniline + α,β-unsaturated carbonyl compound 2- and/or 4-substituted quinolines A variation of the Skraup reaction, potentially offering better yields. wikipedia.orgnih.gov
Pfitzinger Reaction Isatin + carbonyl compound 2-substituted quinoline-4-carboxylic acids Indirect route via a carboxylic acid intermediate. researchgate.netwikipedia.org

Contemporary Catalytic Approaches for 2-Arylquinoline Formation

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical approaches. These methods are particularly relevant for the synthesis of complex molecules like this compound.

Transition-Metal-Catalyzed C-H Activation and Cyclization Strategies for Aryl Coupling

Transition-metal catalysis has revolutionized the synthesis of biaryl compounds, including 2-arylquinolines. These methods often involve the direct C-H activation of the quinoline core or a precursor, followed by coupling with an aryl partner.

Palladium: Palladium-catalyzed reactions are widely used for C-2 selective arylation of quinolines. acs.orgnih.gov These reactions can be performed under mild conditions and exhibit good functional group tolerance. nih.gov One approach involves the tandem reaction of 2-aminostyryl nitriles with arylboronic acids. acs.orgnih.gov This method proceeds through the nucleophilic addition of an aryl palladium species to the nitrile, forming a ketone intermediate that then undergoes intramolecular cyclization and dehydration. acs.orgnih.gov Another palladium-catalyzed cascade reaction involves the reaction of o-aminocinnamonitriles with arylhydrazines. rsc.org

Iridium: Iridium catalysts have been employed in the one-pot, three-component synthesis of substituted quinolines from anilines, aromatic aldehydes, and aliphatic aldehydes. oup.com This reaction proceeds via a Mannich-type reaction followed by cyclization and aerobic oxidation. oup.com Iridium catalysis has also been used in the direct α-arylation of N-heteroarenes with arylboronic acids. researchgate.net

Copper: Copper-catalyzed methods provide a cost-effective alternative to palladium and iridium. An efficient copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid has been developed for the direct synthesis of 2-substituted quinolines. organic-chemistry.orgthieme-connect.comresearchgate.netthieme-connect.combgu.ac.il This one-pot reaction proceeds under aerobic conditions and tolerates a wide variety of substrates. thieme-connect.comthieme-connect.com

Rhodium and Ruthenium: Rhodium and ruthenium catalysts are also effective for C-H activation and functionalization. acs.orgnih.gov For instance, a ruthenium-catalyzed keto group-assisted C-H bond activation of 2-aryl tetrahydroquinoline derivatives has been achieved. rsc.org

Cobalt and Zinc: While less common, cobalt and zinc catalysts have also been explored for quinoline synthesis. Zinc(II) triflate has been used to catalyze the multicomponent coupling of alkynes, amines, and aldehydes to form 2,3-disubstituted quinolines. rsc.org

Table 2: Transition-Metal Catalysts for 2-Arylquinoline Synthesis

Metal Catalyst Reaction Type Key Features
Palladium C-H arylation, Tandem cyclization High regioselectivity for C-2 position, good functional group tolerance. acs.orgnih.gov
Iridium Three-component coupling, Direct arylation One-pot synthesis, aerobic oxidation. oup.comelsevierpure.com
Copper Decarboxylative cascade cyclization Cost-effective, uses readily available starting materials. organic-chemistry.orgthieme-connect.comthieme-connect.com
Rhodium/Ruthenium C-H activation/functionalization Site-selective functionalization. acs.orgrsc.org
Zinc Multicomponent coupling Synthesis of polysubstituted quinolines. rsc.org

Metal-Free and Organocatalytic Methodologies for Quinoline Ring Construction

In recent years, there has been a growing interest in developing metal-free and organocatalytic methods for quinoline synthesis, driven by the desire for more sustainable and environmentally friendly processes.

Metal-Free Synthesis: Metal-free approaches often utilize reagents like diaryliodonium salts or molecular iodine to promote cyclization. researchgate.netrsc.org For instance, 2-aryl-4-aryloxyquinolines have been synthesized using diaryliodonium salts in water under metal- and ligand-free conditions. researchgate.net Another metal-free method involves the reaction of 2-(1-phenylvinyl)anilines with α-oxocarboxylic acids. bohrium.com A transition-metal-free synthesis of 2-arylquinolines has also been reported using 2-arylethyl bromides, aromatic nitriles, magnesium, and N-iodosuccinimide. organic-chemistry.org

Organocatalysis: Organocatalysis offers a powerful tool for the asymmetric synthesis of chiral molecules. Chiral amines have been used to catalyze the atroposelective heterocycloaddition of alkynes with ortho-aminoarylaldehydes to produce axially chiral 2-arylquinolines with high yields and enantioselectivities. nih.govnih.govresearchgate.net This approach allows for the construction of stereochemically complex quinoline derivatives.

Table 3: Metal-Free and Organocatalytic Approaches to Quinoline Synthesis

Approach Key Reagents/Catalysts Product Type Key Features
Metal-Free Diaryliodonium salts, Molecular iodine, N-iodosuccinimide Substituted quinolines Avoids transition metals, often uses milder conditions. researchgate.netrsc.orgbohrium.comorganic-chemistry.org
Organocatalysis Chiral amines, Chiral phosphoric acids Axially chiral 2-arylquinolines Enantioselective synthesis of chiral quinolines. nih.govnih.govresearchgate.net

Multicomponent Reactions (MCRs) for Convergent Synthesis of 2-Arylquinolines

Multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, as they combine three or more starting materials in a single step to create complex products. This approach is particularly useful for synthesizing 2-arylquinolines, including this compound. By their nature, MCRs are atom-economical and reduce waste by minimizing the number of synthetic steps and purification of intermediates.

Several established MCRs can be adapted for the synthesis of the quinoline framework. For instance, a modified Friedländer synthesis, a well-known MCR, can be employed. In a relevant study, a one-pot synthesis of various quinolines was achieved by reacting 2'-aminoacetophenone, an aldehyde, and a secondary amine in the presence of a catalytic amount of iodine. This methodology, when applied to the synthesis of this compound, would theoretically involve the reaction of an appropriate 2-aminoaryl ketone with 2,3,5-trichlorobenzaldehyde. The reaction proceeds through a series of tandem steps including condensation, cyclization, and subsequent aromatization to yield the final quinoline product.

Another versatile MCR approach involves the reaction of anilines, aldehydes, and terminal alkynes, often catalyzed by metals or acids. The catalytic system plays a crucial role in these transformations, with various Lewis acids or transition metals being utilized to promote the necessary bond formations. The selection of the appropriate starting materials is key to specifically generating the this compound isomer.

Reactant 1Reactant 2Reactant 3Catalyst ExampleProduct Type
2-Aminoaryl Ketone2,3,5-TrichlorobenzaldehydeSecondary AmineIodine2-Arylquinoline
Aniline2,3,5-TrichlorobenzaldehydeTerminal AlkyneLewis Acid/Metal2-Arylquinoline

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound focuses on minimizing environmental impact through reduced energy consumption, waste, and the use of hazardous substances.

Microwave-assisted organic synthesis (MAOS) has become a significant tool in green chemistry, offering rapid reaction times and often improved product yields compared to conventional heating methods. The application of microwave irradiation can dramatically accelerate the synthesis of quinolines. For example, the synthesis of 2-arylquinolines has been efficiently carried out under microwave irradiation, significantly reducing reaction times from hours to minutes.

A potential microwave-assisted synthesis of this compound could involve the reaction of a suitable 2-aminophenyl ketone or aldehyde with a compound providing the remaining atoms for the quinoline ring, in the presence of a catalyst. The sealed-vessel conditions typical of microwave synthesis allow for superheating of the solvent, which can overcome activation energy barriers and enhance reaction rates.

A core tenet of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions provide a sustainable alternative. Research has demonstrated the successful synthesis of quinolines under solvent-free conditions, for instance, by reacting anilines with α,β-unsaturated ketones in the presence of a solid acid catalyst. This approach avoids the environmental and health hazards associated with many traditional solvents.

For the synthesis of this compound, a solvent-free method could involve grinding the reactants, such as an appropriately substituted aniline and a carbonyl compound, with a solid-supported catalyst. Alternatively, water is an environmentally benign solvent that has been used for some quinoline syntheses. The use of water as a reaction medium is highly desirable due to its non-toxic, non-flammable, and inexpensive nature.

The development and use of recyclable catalysts are central to sustainable chemical production. Heterogeneous catalysts, which are in a different phase from the reactants, are particularly advantageous as they can be easily recovered and reused, reducing waste and cost.

In the context of synthesizing this compound, various recyclable catalysts can be employed. For example, solid acid catalysts like montmorillonite (B579905) K-10 have been shown to be effective and reusable in quinoline synthesis. Another approach involves the use of catalysts supported on magnetic nanoparticles, which allows for simple separation from the reaction mixture using an external magnet, facilitating their reuse. The reusability of these catalysts not only makes the process more economical but also minimizes the potential for metal contamination in the final product.

Green Chemistry ApproachKey FeatureApplicability to this compound Synthesis
Microwave-Assisted SynthesisRapid heating, shorter reaction timesAcceleration of cyclization and condensation steps
Solvent-Free ConditionsElimination of volatile organic solventsGrinding reactants with a solid catalyst
Recyclable CatalystsEasy separation and reuseUse of solid acids or magnetically separable catalysts

Strategies for Stereoselective and Regioselective Installation of the Trichlorophenyl Moiety at the 2-Position

Achieving the precise regiochemistry, with the trichlorophenyl group at the 2-position of the quinoline ring, is a critical aspect of the synthesis.

While classical quinoline syntheses can provide access to 2-substituted quinolines, modern cross-coupling reactions offer greater control and versatility. A highly effective strategy for installing the 2,3,5-trichlorophenyl group at the 2-position involves the transition metal-catalyzed cross-coupling of a 2-haloquinoline with a suitable organometallic reagent.

The Suzuki-Miyaura cross-coupling reaction is a prominent example. This reaction would involve coupling a 2-chloroquinoline (B121035) or 2-bromoquinoline (B184079) with (2,3,5-trichlorophenyl)boronic acid. This reaction is typically catalyzed by a palladium complex in the presence of a base. The catalytic cycle proceeds through well-defined steps of oxidative addition, transmetalation, and reductive elimination to yield the desired this compound. This method is known for its high functional group tolerance and reliability in forming carbon-carbon bonds between aryl groups.

Annulation of Pre-functionalized Anilines and Carbonyl Precursors

The synthesis of the quinoline core, particularly for 2-aryl substituted derivatives like this compound, heavily relies on the cyclization, or annulation, of appropriately chosen precursors. A prominent and classical method is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). rsc.orgresearchgate.netnih.gov This reaction can be catalyzed by either acids or bases. researchgate.net In the context of synthesizing this compound, this would typically involve the reaction of a 2-aminobenzaldehyde (B1207257) or a related derivative with 1-(2,3,5-trichlorophenyl)ethan-1-one.

Modern variations of this fundamental approach have been developed to improve yields and expand the substrate scope. These often employ metal catalysts or milder reaction conditions. For instance, copper-promoted three-component coupling reactions have been shown to be effective for producing 2-arylquinolines. rsc.orgnih.gov One such method describes the reaction between anilines, aromatic aldehydes, and acetone, highlighting a versatile route to functionalized quinolines under mild conditions. rsc.orgnih.gov Another efficient copper-catalyzed method involves the intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid, which tolerates a wide variety of substrates and proceeds in high yields. organic-chemistry.orgorganic-chemistry.org

Palladium-catalyzed reactions also offer a powerful tool for the synthesis of 2-substituted quinolines through oxidative annulation. mdpi.com These methods can involve the coupling of anilines with various partners, including allylbenzenes or aryl allyl alcohols, to construct the quinoline ring system. mdpi.comresearchgate.net The choice of precursors is crucial; for the target compound, 2,3,5-trichloroaniline could serve as the aniline source in Skraup-Doebner-Von Miller type syntheses, which utilize α,β-unsaturated carbonyl compounds generated in situ from glycerol or other precursors. smolecule.com

Multi-component reactions, which allow for the assembly of complex molecules in a single step, are particularly efficient. The CAN-catalyzed reaction between anilines, vinyl ethers, and aromatic aldehydes represents one such advanced strategy to access 2-arylquinoline precursors. researchgate.net

Below is a table summarizing various annulation strategies applicable to the synthesis of 2-arylquinolines.

Synthetic Method Precursors Catalyst/Conditions Key Features Citation
Friedländer Annulation2-Aminoaryl ketone/aldehyde + α-Methylene carbonyl compoundAcid or Base catalysisClassic, direct method for quinoline ring formation. researchgate.netnih.gov
Doebner-von Miller ReactionAniline + α,β-Unsaturated carbonyl compoundAcid catalysis, Oxidizing agentA variation of the Skraup synthesis. rsc.org
Copper-Promoted Three-Component CouplingAldehyde + Aniline + AcetoneCu(II)Mild conditions, good yields for 2-aryl-4-methylquinolines. rsc.orgnih.gov
Copper-Catalyzed Decarboxylative CyclizationAryl aldehyde + Aniline + Acrylic acidCuCl / I₂High functional-group tolerance, high yields, radical pathway. organic-chemistry.orgorganic-chemistry.org
Palladium-Catalyzed Oxidative AnnulationAllylbenzene + AnilinePalladium catalyst, Aerobic oxidationHigh atom economy and functional-group tolerance. researchgate.net

Role of Substituent Effects on Reaction Outcome

The electronic nature of substituents on both the aniline and the carbonyl precursor plays a significant role in the outcome of quinoline synthesis. These effects can influence reaction rates, yields, and even the regioselectivity of the annulation.

In Friedländer-type syntheses, the reactivity of the carbonyl group is a key factor. Aromatic ketones bearing electron-withdrawing groups on the phenyl ring have been observed to provide better yields compared to those with electron-donating substituents. researchgate.net This is because electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the amino group of the aniline derivative. For the synthesis of this compound, the three chlorine atoms on the phenyl ring act as strong electron-withdrawing groups, which would be expected to enhance the reactivity of the corresponding ketone precursor, 1-(2,3,5-trichlorophenyl)ethan-1-one, in a Friedländer condensation.

Conversely, the nucleophilicity of the aniline precursor is also critical. Electron-donating groups on the aniline ring increase its nucleophilicity, which can accelerate the initial steps of the condensation. However, the effect can be complex. In some metal-catalyzed reactions, electron-rich anilines may coordinate too strongly with the metal center, potentially inhibiting catalytic activity.

In specific metal-free tandem reactions for synthesizing quinoline derivatives, it has been noted that substrates with electron-withdrawing groups (like F and Cl) on the aromatic ring of a 2-methylquinoline (B7769805) reactant resulted in higher yields than those with electron-donating groups (like Me and MeO). nih.gov This suggests that in certain mechanistic pathways, stabilization of intermediates by electron-withdrawing groups is favorable. Many modern synthetic protocols for 2-substituted quinolines are noted for their high tolerance of various functional groups, including halogens, which are often unaffected by the reaction conditions. rsc.orgresearchgate.net

The following table details the influence of substituent electronic effects on the synthesis of quinolines.

Reactant Substituent Type Effect on Reactivity/Yield Reason Citation
Aromatic Ketone (Carbonyl Precursor)Electron-Withdrawing (e.g., -Cl, -NO₂)Increased YieldEnhances electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. researchgate.net
Aromatic Ketone (Carbonyl Precursor)Electron-Donating (e.g., -CH₃, -OCH₃)Decreased YieldReduces electrophilicity of the carbonyl carbon. researchgate.net
Aniline PrecursorElectron-DonatingIncreased NucleophilicityMay accelerate the initial condensation step.
Aromatic Reactants in some C-H functionalization reactionsElectron-Withdrawing (e.g., -F, -Cl)Increased YieldFavorable stabilization of reaction intermediates. nih.gov
Aromatic Reactants in some C-H functionalization reactionsElectron-Donating (e.g., -Me, -MeO)Decreased YieldLess favorable stabilization of reaction intermediates. nih.gov

Mechanistic Elucidation of Synthetic Pathways to 2 2,3,5 Trichlorophenyl Quinoline

Postulated Reaction Mechanisms for Quinoline (B57606) Formation and Aryl Substitution

The formation of the quinoline core and the introduction of the 2-aryl substituent can proceed through several established synthetic strategies, each with its own proposed mechanism. While direct mechanistic studies on 2-(2,3,5-trichlorophenyl)quinoline are not extensively documented, the general principles of quinoline synthesis can be applied.

Classic methods like the Skraup, Combes, and Friedländer syntheses are foundational. The Skraup synthesis involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. pharmaguideline.com The mechanism commences with the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. pharmaguideline.comiipseries.org Subsequent cyclization and oxidation yield the quinoline ring. pharmaguideline.com In the context of this compound, this would conceptually involve a starting material like 2,3,5-trichloroaniline (B102128).

The Combes synthesis utilizes the condensation of anilines with β-diketones. iipseries.orgwikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to form the substituted quinoline. wikipedia.org The regioselectivity of this method is influenced by the steric effects of the substituents. wikipedia.org

The Friedländer synthesis offers a direct route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. pharmaguideline.comiipseries.org This reaction can be catalyzed by acids or bases and is particularly useful for preparing 2-substituted quinolines. pharmaguideline.com A modified Friedländer mechanism has been proposed in the unusual synthesis of 2-aryl quinolines from 2-nitrophenyl-substituted N-formyl pyrazolines under Bechamp reduction conditions. nih.gov

More contemporary methods often employ transition-metal catalysis . Palladium-catalyzed reactions, for instance, are versatile for creating the C-C bond between the quinoline core and the aryl group. smolecule.com These can involve cross-coupling reactions or more complex cascade sequences. chim.itias.ac.in For example, a palladium-catalyzed three-component cascade reaction of nitriles has been developed for the synthesis of 2-arylquinoline-4-carboxylates. acs.org Another approach involves the rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters. mdpi.com

The reaction of quinoline N-oxides with arylzinc reagents in the presence of trifluoroacetic anhydride (B1165640) (TFAA) also provides a pathway to 2-arylquinolines. researchgate.net Mechanistic studies suggest this reaction proceeds through a 2-arylquinolin-1(2H)-olate intermediate. researchgate.net

Identification and Characterization of Transient Intermediates

The elucidation of reaction mechanisms hinges on the identification and characterization of transient intermediates. In many quinoline syntheses, these intermediates are highly reactive and present in low concentrations, making their isolation and characterization challenging.

In the Combes synthesis , the formation of a Schiff base is a key intermediate before the acid-catalyzed ring closure. wikipedia.org Similarly, the Doebner-Miller synthesis involves a Schiff's base formed from the reaction of aniline and acetaldehyde. pharmaguideline.com

In the Skraup synthesis , an initial adduct from the Michael addition of aniline to acrolein, specifically aniline propanal, is a crucial intermediate that precedes cyclization. pharmaguideline.com

For transition-metal-catalyzed reactions, the intermediates are often organometallic species. For instance, in palladium-catalyzed syntheses of 2-arylquinolines, imidoylpalladium intermediates have been proposed to be involved in the activation of a vinyl C-H bond. rsc.org In reactions involving quinoline N-oxides, a 2-arylquinolin-1(2H)-olate intermediate has been identified through mechanistic studies. researchgate.net

Computational studies, such as Density Functional Theory (DFT), have become invaluable tools for predicting and characterizing the structures and energies of transient intermediates and transition states that are difficult to observe experimentally. nih.gov For example, DFT studies on the amidation of quinoline N-oxide have explored the relative stability of amido insertion intermediates to explain regioselectivity. acs.org

Kinetic Investigations and Rate-Determining Steps in 2-Arylquinoline Synthesis

For the Combes quinoline synthesis , the annulation of the molecule, which is the ring-forming step, is considered the rate-determining step. wikipedia.org

In the context of transition-metal-catalyzed reactions, identifying the RDS is crucial for optimizing catalytic cycles. Kinetic isotope effect (KIE) experiments are a powerful tool for determining if a C-H bond cleavage is involved in the rate-determining step. epfl.ch A significant KIE (typically >2) suggests that C-H bond breaking is part of the RDS. epfl.ch Reaction progress kinetic analysis (RPKA) can help elucidate the driving forces of a reaction and differentiate between proposed mechanistic models by continuously monitoring the reaction course. epfl.ch

Thermodynamic Considerations in Reaction Pathway Preference and Product Stability

The stability of the final quinoline product is a significant driving force for the reaction. The aromaticity of the quinoline ring system contributes substantially to its thermodynamic stability. Theoretical studies can be employed to estimate the stability of molecules. researchgate.netnih.gov For instance, the thermodynamic stability of polycations has been approximated by considering ionization potentials, electron affinities, and dissociation energies. researchgate.netnih.gov

In reactions with multiple possible products, the thermodynamically more stable product will be favored under conditions of thermodynamic control (i.e., reversible reactions at higher temperatures). For example, in the synthesis of substituted quinolines, different regioisomers can be formed. The relative stability of these isomers will dictate the product distribution under thermodynamic equilibrium.

The thermodynamic properties of substituted quinolines, such as their phase transition characteristics, have been studied to understand their stability. researchgate.net Research on 2-methylquinoline (B7769805), 2-chloroquinoline (B121035), and 2-phenylquinoline (B181262) has provided data on their enthalpy, entropy, and Gibbs energy of phase transition. researchgate.net Such data is crucial for understanding the stability and quality of these compounds. researchgate.net The incorporation of substituents, like the trichlorophenyl group, will undoubtedly influence the thermodynamic properties of the quinoline core.

Catalyst Role and Mechanistic Contributions in Transition-Metal-Mediated Cyclizations

Transition-metal catalysts have revolutionized the synthesis of quinolines, offering high efficiency, selectivity, and functional group tolerance. ias.ac.in These catalysts play a multifaceted role in the reaction mechanism, often activating substrates and facilitating bond-forming steps that are otherwise difficult to achieve.

Palladium catalysts are widely used in various quinoline syntheses. smolecule.comchim.it In one approach, a palladium catalyst facilitates an intramolecular imidoylative 6-endo cyclization of o-alkenyl aryl isocyanides. rsc.org The proposed mechanism involves the activation of a vinyl C-H bond by an imidoylpalladium intermediate, assisted by a carboxylate. rsc.org Palladium catalysts are also effective in three-component domino reactions, for instance, between 2-chloro-3-formylquinolines, acetophenones, and boronic acids, proceeding through steps like aldol (B89426) condensation, Michael addition, and Suzuki coupling. chim.it

Rhodium catalysts have been employed for the regioselective synthesis of quinoline carboxylates through the cyclization of aniline derivatives and alkynyl esters. mdpi.com The rhodium catalyst is believed to facilitate the ortho-C-H bond activation of the aromatic amine. mdpi.com

Copper catalysts have also found application in quinoline synthesis. ias.ac.in For example, a copper-catalyzed one-pot reaction of anilines and aldehydes proceeds via C-H functionalization followed by C-N/C-C bond formation. ias.ac.in

The choice of the metal, its oxidation state, and the ligands coordinated to it are crucial in determining the catalytic activity and selectivity. For instance, in the amidation of quinoline N-oxide, computational studies have compared the efficacy of Iridium(III) and Rhodium(III) catalysts, revealing that the Iridium catalyst has lower energy barriers for the key steps. acs.org The catalyst can also influence the regioselectivity of the reaction. For example, in the C-H functionalization of quinolines, different transition-metal catalysts can direct the reaction to different positions on the quinoline ring. acs.org

The development of reusable catalysts, such as the sulfonic acid-functionalized polymer Nafion NR50, represents a move towards more environmentally friendly synthetic protocols. mdpi.com

Advanced Spectroscopic and Structural Characterization of 2 2,3,5 Trichlorophenyl Quinoline

X-ray Crystallography for Definitive Molecular Structure Determination

In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with X-rays. The resulting diffraction pattern is analyzed to determine the electron density distribution within the crystal, which in turn allows for the determination of atomic positions with high precision. Key parameters obtained from such an analysis include:

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ) define the fundamental repeating unit of the crystal lattice.

Space Group: This describes the symmetry elements present in the crystal structure.

Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell.

Bond Lengths and Angles: These are calculated from the atomic coordinates and provide detailed information about the molecular geometry. For 2-(2,3,5-trichlorophenyl)quinoline, this would include the C-C and C-N bond lengths within the quinoline (B57606) ring system, the C-C bonds of the phenyl ring, the C-Cl bond lengths, and the bond connecting the phenyl and quinoline moieties.

Torsional Angles: These angles describe the rotation around single bonds and are crucial for defining the conformation of the molecule, particularly the dihedral angle between the quinoline and trichlorophenyl rings. This angle is influenced by steric hindrance from the chlorine atoms. smolecule.com

Studies on similar substituted quinoline and benzoquinoline derivatives demonstrate the power of X-ray crystallography in confirming their synthesized structures. preprints.orgmdpi.com For instance, the crystal structures of various substituted benzo[h]quinolines have been determined, providing a comparative basis for understanding the packing and intermolecular interactions in such systems. nih.gov

Table 1: Hypothetical X-ray Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.3
Volume (ų)1290
Z4
Calculated Density (g/cm³)1.59

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). rsc.org Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. rsc.org For this compound, with a molecular formula of C₁₅H₈Cl₃N, HRMS would provide an exact mass measurement that confirms this composition.

The technique involves ionizing the sample and separating the resulting ions based on their m/z ratio in a high-performance mass analyzer. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic isotopic pattern for the molecular ion peak and its fragments, further corroborating the presence and number of chlorine atoms. rsc.org

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to analyze the fragmentation patterns of the molecular ion. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the connectivity of the molecule. The fragmentation of this compound would likely involve characteristic losses, such as the loss of chlorine atoms or cleavage of the bond between the two aromatic rings. This fragmentation data provides a "fingerprint" that can be used for structural elucidation and confirmation. scispace.com

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

IonFormulaCalculated m/z
[M]⁺C₁₅H₈³⁵Cl₃N306.9722
[M+2]⁺C₁₅H₈³⁵Cl₂³⁷ClN308.9693
[M+4]⁺C₁₅H₈³⁵Cl³⁷Cl₂N310.9663
[M+6]⁺C₁₅H₈³⁷Cl₃N312.9634
[M-Cl]⁺C₁₅H₈³⁵Cl₂N271.0034
[Quinoline]⁺C₉H₇N129.0578
[Trichlorophenyl]⁺C₆H₂Cl₃178.9249

Note: The m/z values are calculated for the most abundant isotopes. The relative intensities of the isotopic peaks would follow the expected pattern for three chlorine atoms.

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, NOESY) for Complete Connectivity and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide information about the chemical environment of individual atoms, multi-dimensional NMR experiments are crucial for establishing the complete connectivity and stereochemistry of complex molecules like this compound. wikipedia.orgnih.govrsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to determine which atoms are bonded to each other. wikipedia.org

COSY spectra show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This allows for the tracing of proton networks within the quinoline and trichlorophenyl rings.

HSQC spectra correlate each proton with the carbon atom to which it is directly attached, providing a definitive assignment of the ¹³C NMR spectrum.

For determining the spatial relationships between atoms that are not directly bonded, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. nih.govlibretexts.org NOESY detects through-space interactions between protons that are in close proximity. libretexts.org In the case of this compound, a NOESY experiment would be particularly useful for:

Confirming the substitution pattern by observing NOEs between protons on the quinoline and trichlorophenyl rings.

Establishing the relative orientation of the two ring systems. For example, an NOE between a proton on the quinoline ring and a proton on the trichlorophenyl ring would indicate that they are on the same side of the molecule.

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom TypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Quinoline Protons7.5 - 8.5120 - 150
Trichlorophenyl Protons7.0 - 7.8125 - 140
Quaternary Carbons-130 - 160

Note: These are general expected ranges and the exact chemical shifts would need to be determined experimentally.

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and serves as a unique "molecular fingerprint". nih.gov These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes.

For this compound, the FT-IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the quinoline and trichlorophenyl ring systems.

C-H stretching vibrations of the aromatic rings would appear in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching vibrations within the aromatic rings would be observed in the 1400-1650 cm⁻¹ region.

C-Cl stretching vibrations would give rise to strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹. The exact positions of these bands would be sensitive to the substitution pattern on the phenyl ring.

Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

By comparing the experimental spectra with those of known compounds or with theoretical calculations, a detailed assignment of the vibrational modes can be achieved. eurjchem.commdpi.com This provides further confirmation of the molecular structure.

Table 4: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aromatic C=C/C=N Stretch1650 - 1400
C-Cl Stretch800 - 600
Aromatic C-H Bend (out-of-plane)900 - 700

Note: These are general ranges and the specific frequencies and intensities would be characteristic of the molecule.

Computational Chemistry and Theoretical Investigations of 2 2,3,5 Trichlorophenyl Quinoline

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to determine the optimized molecular geometry. mdpi.comresearchgate.net This process involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable conformation.

The presence of the trichlorophenyl group at the second position of the quinoline ring significantly influences the molecule's geometry and electronic properties. smolecule.com DFT studies on similar quinoline derivatives have shown that the dihedral angle between the quinoline ring system and the substituted phenyl ring is a critical parameter. iucr.org For instance, in a related compound, the dihedral angle was found to be 43.38 (5)°. iucr.org The electronic structure is also heavily impacted by the three chlorine atoms, which are electron-withdrawing and alter the charge distribution across the molecule. smolecule.com

Theoretical calculations for related compounds have been shown to be in good agreement with experimental data, such as X-ray crystallography, validating the accuracy of the computational models. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity and kinetic stability of a molecule. researchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. taylorandfrancis.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial parameter for determining molecular reactivity. A smaller energy gap suggests a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For quinoline and its derivatives, the HOMO-LUMO gap explains the charge transfer interactions that can occur within the molecule. scirp.org In the case of 2-(2,3,5-trichlorophenyl)quinoline, the electron-withdrawing nature of the three chlorine atoms on the phenyl ring is expected to influence the energies of the HOMO and LUMO, and consequently, the energy gap. smolecule.com Computational studies on similar aromatic heterocyclic compounds have successfully used FMO analysis to predict their reactivity and potential biological activity. rjptonline.orgresearchgate.net

Global reactivity descriptors, which are derived from HOMO and LUMO energies, provide further insights into the molecule's chemical behavior. researchgate.net

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

TermDescriptionSignificance in Reactivity
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron. Higher energy HOMO indicates a better electron donor.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron. Lower energy LUMO indicates a better electron acceptor.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap indicates higher chemical reactivity and lower kinetic stability.

Molecular Electrostatic Potential (MEP) Surface Analysis for Predicting Reactive Sites and Intermolecular Interactions

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.deias.ac.in The MEP map displays the electrostatic potential on the electron density surface, using a color-coded scheme to indicate different potential values. uni-muenchen.de

Typically, red regions on the MEP map indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. iucr.org Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. iucr.org Green and yellow areas represent intermediate potential values. iucr.org

For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the quinoline ring due to its lone pair of electrons, making it a potential site for electrophilic attack. uni-muenchen.de The electron-withdrawing chlorine atoms would create positive potential regions on the phenyl ring, suggesting sites for nucleophilic interactions. ias.ac.in MEP analysis is crucial for understanding how the molecule interacts with other molecules, including biological targets. researchgate.net

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR, IR) through Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, are widely used to predict the spectroscopic properties of molecules, including UV-Vis, NMR, and IR spectra. nih.govresearchgate.net These theoretical predictions can be compared with experimental data to confirm the molecular structure and provide a more detailed interpretation of the spectra. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra. nih.gov It can predict the absorption wavelengths and oscillator strengths of electronic transitions, which correspond to the peaks observed in an experimental UV-Vis spectrum. scirp.org These calculations help in understanding the electronic transitions between molecular orbitals. dntb.gov.ua

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. nih.govresearchgate.net The calculated chemical shifts are then compared with experimental values to aid in the assignment of signals in the NMR spectra. nih.gov

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These theoretical frequencies are often scaled to better match the experimental IR spectrum. The analysis of the calculated vibrational modes helps in the assignment of the absorption bands in the experimental spectrum to specific functional groups and vibrational motions within the molecule. nih.gov

Table 2: Computational Methods for Predicting Spectroscopic Properties

Spectroscopic TechniqueComputational MethodInformation Obtained
UV-Vis Spectroscopy Time-Dependent DFT (TD-DFT)Absorption wavelengths, oscillator strengths, electronic transitions
NMR Spectroscopy Gauge-Including Atomic Orbital (GIAO)¹H and ¹³C chemical shifts
IR Spectroscopy DFTVibrational frequencies and modes

Conformational Analysis and Energetic Profiles of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, the rotation around the single bond connecting the quinoline and trichlorophenyl rings is of particular interest.

Computational methods can be used to perform a systematic scan of the potential energy surface by rotating this bond. This allows for the identification of the most stable conformer (the one with the lowest energy) and any other low-energy conformers. researchgate.net The results are typically presented as an energetic profile, which is a plot of the relative energy versus the dihedral angle of rotation.

Understanding the conformational preferences of this compound is important as the conformation can influence its biological activity and how it interacts with receptors or enzymes. DFT calculations are well-suited for determining the energies of different conformers and the energy barriers between them. mdpi.com

Computational Modeling of Reaction Mechanisms Leading to this compound

Computational modeling can be employed to investigate the mechanisms of chemical reactions that lead to the synthesis of this compound. researchgate.net By calculating the potential energy surface for a proposed reaction pathway, it is possible to identify transition states and intermediates, and to determine the activation energies for each step of the reaction. researchgate.net

For example, the synthesis of quinoline derivatives can be achieved through various methods, such as the Skraup synthesis, Doebner-von Miller reaction, or palladium-catalyzed cross-coupling reactions. smolecule.com Computational studies can help to elucidate the detailed mechanisms of these reactions. For instance, in a palladium-catalyzed reaction, DFT calculations could be used to model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

This type of computational analysis provides valuable insights into the feasibility of a reaction, helps to optimize reaction conditions, and can even be used to predict the formation of byproducts. researchgate.net

Synthetic Transformations and Derivatization Strategies for 2 2,3,5 Trichlorophenyl Quinoline

Functional Group Interconversions and Modifications on the Quinoline (B57606) Core

The quinoline nucleus of 2-(2,3,5-trichlorophenyl)quinoline offers multiple sites for functionalization, allowing for a wide array of chemical modifications. The reactivity of the quinoline ring is well-documented, with positions C-4, C-2, and the benzo ring carbons being common targets for substitution and interconversion. researchgate.netmdpi.com

Key transformations on the quinoline core include:

Oxidation and Reduction Reactions: The quinoline system can undergo various oxidation and reduction processes. For instance, alkyl substituents on the quinoline ring can be oxidized to more functional moieties. A methyl group at the C-2 position can be oxidized first to an aldehyde and subsequently to a carboxylic acid using reagents like selenium oxide followed by sodium chlorite. google.com Furthermore, the quinoline ring itself can be synthesized from its partially saturated precursor, 1,2,3,4-tetrahydroquinoline, through aerobic dehydrogenation catalyzed by cobalt oxide or visible-light-mediated photocatalysts. organic-chemistry.org Quinoline N-oxides, which can be prepared and subsequently functionalized, can be deoxygenated to the parent quinoline. organic-chemistry.org

Substitution at the C-4 Position: The C-4 position is particularly amenable to modification. For example, 4-hydroxyquinolines can be key intermediates, but the presence of a basic side chain at this position has been highlighted as important for certain biological activities in related 2-phenylquinolines. nih.gov The synthesis of derivatives such as ethyl 4-aminoquinoline-3-carboxylates has been achieved through a three-step process involving condensation and cyclization. organic-chemistry.org The introduction of O-alkylamino chains at the C-4 position is another documented strategy for derivatization. researchgate.net

Functionalization at the C-3 Position: The C-3 position can also be a handle for extensive derivatization. For instance, a 3-acetyl group can be converted into a variety of other heterocyclic systems. researchgate.net Through reactions with reagents like hydrazine, hydroxylamine, or guanidine, the acetyl function can be used to construct fused or appended pyrazole, isoxazole, and pyrimidine (B1678525) rings. researchgate.net

Halogenation: Direct and selective halogenation of the quinoline ring provides useful intermediates for further cross-coupling reactions. For example, trichloroisocyanuric acid (TCCA) has been used for the selective chlorination of 8-substituted quinolines at the C-5 position. researchgate.net

Cross-Coupling and C-H Functionalization: Modern catalytic methods are pivotal in modifying the quinoline scaffold. Palladium-catalyzed cross-coupling reactions are used for the selective functionalization of halogenated quinolines. smolecule.com Iron-catalyzed cross-coupling of heteroaromatic tosylates with Grignard reagents is also an effective method. organic-chemistry.org A significant advancement is the direct C-H functionalization, such as the palladium-catalyzed arylation of quinoline N-oxides with arylboronic acids, which allows for the introduction of aryl groups at the C-2 position without prior halogenation.

The following table summarizes representative functional group interconversions on the quinoline core.

Position Reaction Type Reagents/Conditions Initial Functional Group Resulting Functional Group Citation(s)
C-2Oxidation1. SeO₂, Dioxane; 2. NaClO₂, t-BuOH/H₂O-CH₃-COOH google.com
C-2C-H ArylationArylboronic acid, KMnO₄, CH₃CN-H (on N-oxide)-Aryl (on N-oxide)
C-3Heterocycle FormationHydrazine, Hydroxylamine, Guanidine-C(O)CH₃Pyrazole, Isoxazole, Pyrimidine researchgate.net
C-4Amination/AlkylationVarious (e.g., introduction of O-alkylamino chains)-OH-O-Alkyl-NR₂ nih.govresearchgate.net
C-5HalogenationTrichloroisocyanuric acid (TCCA)-H-Cl researchgate.net
Benzo RingDehydrogenationHeterogeneous Cobalt Oxide, O₂TetrahydroquinolineQuinoline organic-chemistry.org

Chemical Modifications and Substitutions on the 2,3,5-Trichlorophenyl Moiety

The 2,3,5-trichlorophenyl group is an electron-deficient aromatic system due to the presence of three electron-withdrawing chlorine atoms and the quinoline substituent. This electronic nature dictates its reactivity, making it resistant to electrophilic aromatic substitution but susceptible to other types of transformations.

Key strategies for modifying this moiety include:

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atoms on the phenyl ring can potentially be displaced by strong nucleophiles. In polychlorinated aromatic compounds, SₙAr reactions are a standard method for introducing new functional groups. The electron-withdrawing character of the adjacent chlorine atoms and the quinoline ring would facilitate nucleophilic attack. Potential nucleophiles include alkoxides (to form ethers), amines (to form anilines), and thiolates (to form thioethers). The regioselectivity of such a substitution would depend on the specific reaction conditions and the relative activation of the chlorine atoms at positions 2, 3, and 5.

Metal-Catalyzed Cross-Coupling Reactions: A more versatile and widely used approach for functionalizing aryl chlorides is through transition-metal-catalyzed cross-coupling reactions. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Suzuki-Miyaura Coupling: This reaction would involve coupling the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst to form a biaryl structure, effectively replacing a chlorine atom with a new aryl or vinyl group.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the substitution of a chlorine atom with an amine, providing access to a wide range of substituted aniline (B41778) derivatives.

Sonogashira Coupling: This reaction would replace a chlorine atom with a terminal alkyne, using a combination of palladium and copper catalysts to create an aryl-alkyne bond.

The following table outlines potential derivatization strategies for the trichlorophenyl moiety.

Position Reaction Type Typical Reagents/Catalysts Potential Reactant Resulting Functional Group
C-2, C-3, or C-5Nucleophilic Aromatic Substitution (SₙAr)NaOR', KSR', HNR'R''Alkoxide, Thiolate, Amine-OR', -SR', -NR'R''
C-2, C-3, or C-5Suzuki-Miyaura CouplingPd catalyst (e.g., Pd(PPh₃)₄), BaseAr-B(OH)₂-Aryl
C-2, C-3, or C-5Buchwald-Hartwig AminationPd catalyst, Ligand, BaseHNR'R''-NR'R''
C-2, C-3, or C-5Sonogashira CouplingPd catalyst, Cu(I) co-catalyst, BaseTerminal Alkyne-C≡C-R

Development of Advanced Functionalization Strategies for Complex Molecular Architectures Based on the this compound Scaffold

The this compound scaffold serves not only as a target for simple functional group interconversion but also as a foundational building block for the synthesis of more intricate and complex molecular structures. Advanced synthetic strategies leverage the inherent reactivity of the scaffold to construct novel, polycyclic, and highly substituted systems.

Multi-component and Cascade Reactions: The quinoline framework itself can be constructed with inherent complexity through one-pot multi-component reactions. The Doebner-von Miller and Pfitzinger reactions, for example, allow for the synthesis of substituted quinolines from relatively simple precursors. rsc.org By using a derivative of 2,3,5-trichloroaniline (B102128) or a related ketone in these classical syntheses, the core scaffold can be assembled with pre-installed complexity. Cascade reactions, where a single set of reagents triggers a sequence of intramolecular transformations, are also powerful. For example, a properly substituted quinoline can undergo intramolecular cyclization to form fused heterocyclic systems. researchgate.netmdpi.com

Directed ortho-Metalation (DoM): This strategy allows for highly regioselective functionalization by using a functional group on the quinoline to direct a metalating agent (like an organolithium reagent) to a specific adjacent position. worktribe.com This temporarily metalated species can then react with a wide range of electrophiles, enabling the introduction of substituents at positions that are otherwise difficult to access. For example, an oxazoline (B21484) group at C-4 has been used to direct functionalization of aromatic rings. worktribe.com

Late-Stage C-H Activation: Moving beyond classical methods, direct C-H activation has emerged as a powerful tool for the late-stage functionalization of complex molecules. These reactions, often catalyzed by transition metals like palladium, rhodium, or ruthenium, can selectively convert a C-H bond into a C-C or C-heteroatom bond. This approach avoids the need for pre-functionalized substrates (e.g., halides or triflates), offering a more atom- and step-economical route to novel derivatives. Applying such a strategy to the this compound scaffold could unlock new avenues for derivatization on both the quinoline and phenyl rings.

The table below highlights these advanced strategies.

Strategy Description Key Reaction Type Potential Outcome Citation(s)
Multi-component SynthesisOne-pot reaction combining three or more starting materials to build the core scaffold.Doebner, Pfitzinger, FriedländerHighly substituted quinoline core researchgate.netrsc.org
Cascade CyclizationA sequence of intramolecular reactions initiated by a single event to form fused rings.Intramolecular Condensation/AnnulationFused polycyclic systems (e.g., pyrazolo[3,4-b]quinoline) researchgate.net
Directed Metalation (DoM)Use of a directing group to achieve regioselective deprotonation and subsequent reaction with an electrophile.Lithiation, MagnesiationFunctionalization at a specific position adjacent to the directing group worktribe.com
C-H Activation/FunctionalizationDirect conversion of a C-H bond to a new C-C or C-heteroatom bond using a metal catalyst.Palladium-catalyzed C-H ArylationLate-stage modification of the scaffold without pre-functionalization

Emerging Research Directions and Future Perspectives for 2 2,3,5 Trichlorophenyl Quinoline Studies

Development of Novel and Highly Efficient Synthetic Routes to 2-(2,3,5-Trichlorophenyl)quinoline

The synthesis of 2-aryl quinolines, including the specific target this compound, remains an area of active research. Traditional methods like the Friedländer synthesis, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, provide a foundational approach. researchgate.netorientjchem.org However, the focus is shifting towards developing more efficient, atom-economical, and environmentally benign methodologies.

Modern synthetic strategies increasingly rely on metal-catalyzed cross-coupling reactions and multicomponent reactions (MCRs). For instance, a plausible and efficient route to this compound could involve a Suzuki cross-coupling reaction between a 2-chloroquinoline (B121035) and 2,3,5-trichlorophenylboronic acid. Alternatively, multicomponent reactions, such as the iron-catalyzed reaction of anilines, benzylamines, alcohols, and carbon tetrachloride, offer a direct way to construct the 2-phenylquinoline (B181262) core. researchgate.net Another promising approach is the three-component imino Diels-Alder reaction, which has been shown to be effective for synthesizing various C-2 aryl substituted quinolines. nih.govresearchgate.net

Future efforts will likely concentrate on one-pot reactions and catalytic systems that minimize waste and purification steps. nih.gov The development of novel catalysts, including those based on earth-abundant metals like iron or copper, is a key objective. organic-chemistry.org Microwave-assisted synthesis also presents an opportunity to accelerate reaction times and improve yields for these types of heterocyclic systems. researchgate.net

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic Strategy Key Reactants Catalyst/Reagents Potential Advantages Potential Challenges
Modified Friedländer Synthesis 2-Amino-benzaldehyde, 1-(2,3,5-trichlorophenyl)ethan-1-oneAcid or Base catalystWell-established, direct formation of quinoline (B57606) ring. orientjchem.orgMay require harsh conditions, potential for side reactions.
Suzuki Cross-Coupling 2-Chloroquinoline, (2,3,5-Trichlorophenyl)boronic acidPalladium catalyst (e.g., Pd(OAc)₂), BaseHigh functional group tolerance, generally high yields.Availability and stability of boronic acid precursor.
Combes Quinoline Synthesis Aniline (B41778), 1-(2,3,5-trichlorophenyl)butane-1,3-dioneStrong acid (e.g., H₂SO₄)Utilizes different starting materials.Harsh acidic conditions, limited substituent tolerance.
Doebner-von Miller Reaction Aniline, α,β-Unsaturated carbonyl derived from 2,3,5-trichloro-benzaldehydeLewis or Brønsted acidOne-pot synthesis from simple precursors.Lack of regioselectivity can be an issue.
Three-Component Imino Diels-Alder Aniline, Aldehyde, AlkeneLewis acid (e.g., BF₃·OEt₂)High efficiency, builds complexity quickly. nih.govresearchgate.netControl of stereochemistry and regiochemistry.

Integration of Machine Learning and Artificial Intelligence in Retrosynthetic Analysis and Reaction Prediction for Complex Quinoline Derivatives

Furthermore, ML models can predict site selectivity, a crucial factor in quinoline chemistry. doaj.org For instance, an artificial neural network can be trained to identify the most probable sites for electrophilic or nucleophilic attack on a quinoline derivative, helping to anticipate and avoid undesired side reactions. doaj.orgrsc.org This predictive power is invaluable for refining synthetic routes, improving yields, and reducing the experimental effort required to synthesize complex targets. As these computational tools become more sophisticated, they will play an increasingly integral role in the discovery and development of new quinoline-based molecules. mdpi.com

Table 2: Applications of AI and Machine Learning in Quinoline Synthesis

AI/ML Application Description Relevance to this compound Key Technologies
Retrosynthetic Planning Proposes synthetic pathways by working backward from the target molecule. ucla.eduresearchgate.netIdentifies novel and efficient multi-step routes to the target compound.Sequence-to-sequence (seq2seq) models, Neural networks, Rule-based expert systems. researchgate.netresearchgate.net
Reaction Outcome Prediction Predicts the most likely product(s) given a set of reactants and reagents. acs.orgVerifies the feasibility of proposed synthetic steps and predicts potential byproducts.Molecular transformers, Deep convolutional neural networks, Reaction fingerprints. researchgate.net
Site Selectivity Prediction Identifies the most reactive atoms or functional groups in a molecule. doaj.orgPredicts reactivity at different positions on the quinoline and trichlorophenyl rings, guiding reaction conditions.Artificial Neural Networks (ANN), Quantum chemical descriptors. doaj.orgrsc.org
Yield Optimization Predicts the reaction conditions (e.g., temperature, solvent, catalyst) that will maximize product yield.Fine-tunes synthetic protocols to improve the efficiency of the synthesis.Bayesian optimization, Gradient-based algorithms.
Catalyst Discovery Screens virtual libraries of potential catalysts to identify the most effective ones for a specific transformation.Suggests optimal catalysts for cross-coupling or cyclization reactions.High-throughput virtual screening, Descriptor-based models.

Exploration of New Theoretical Models and Computational Algorithms for Enhanced Understanding of this compound Reactivity

Computational chemistry provides powerful tools for dissecting the electronic structure and reactivity of complex molecules. For this compound, theoretical models like Density Functional Theory (DFT) are essential for understanding how the electron-withdrawing chlorine atoms on the phenyl ring influence the properties of the entire molecule. arabjchem.org

DFT calculations can determine key quantum-chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. bioline.org.br Analysis of the Molecular Electrostatic Potential (MEP) surface can reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting how it will interact with other reagents. arabjchem.org

More advanced computational methods, such as Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) analysis, can be used to study non-covalent interactions, which are crucial for understanding molecular recognition and binding. researchgate.net For predicting reaction mechanisms, computational analysis can map the energy surface of a reaction, identifying transition states and intermediates. acs.org For example, such studies can clarify the regioselectivity of reactions like amidation or hydroxylation on the quinoline ring, explaining why one position is favored over another. acs.orgacs.org These theoretical insights are invaluable for interpreting experimental results and guiding the design of future experiments.

Table 3: Computational Methods for Analyzing Quinoline Reactivity

Computational Method Information Provided Insight for this compound
Density Functional Theory (DFT) Optimized molecular geometry, electronic structure, vibrational frequencies. researchgate.netmdpi.comProvides the fundamental 3D structure and electronic properties.
Frontier Molecular Orbital (FMO) Analysis Energy and distribution of HOMO and LUMO. arabjchem.orgPredicts chemical reactivity, kinetic stability, and electronic transition properties.
Molecular Electrostatic Potential (MEP) Maps electron density to identify electrophilic and nucleophilic sites. arabjchem.orgGuides understanding of intermolecular interactions and reaction sites.
Natural Bond Orbital (NBO) Analysis Analyzes charge delocalization and hyperconjugative interactions. acs.orgQuantifies the electronic stabilization from interactions between orbitals.
Atoms in Molecules (AIM) Characterizes chemical bonds and non-covalent interactions based on electron density topology. researchgate.netIdentifies and quantifies the strength of intramolecular hydrogen bonds and other weak interactions.
Reaction Pathway Modeling Calculates the potential energy surface, identifying transition states and intermediates. acs.orgElucidates detailed reaction mechanisms and the origins of selectivity.

Strategic Design Principles for Next-Generation Quinoline-Based Architectures

The quinoline scaffold is a "privileged structure" in medicinal chemistry and materials science due to its versatile biological activity and tunable electronic properties. doaj.orgmdpi.com The design of next-generation architectures based on this compound involves the systematic modification of its structure to achieve desired functions. numberanalytics.com Rational design principles are key to enhancing properties like target engagement, bioavailability, or photophysical characteristics. bohrium.compreprints.org

One key strategy is the functionalization of the quinoline core or the phenyl ring. The introduction of different substituents can dramatically alter a molecule's solubility, stability, and electronic properties. preprints.org For instance, adding electron-donating or electron-accepting groups can tune the molecule's HOMO-LUMO gap, which is crucial for applications in organic electronics or as fluorescent probes. nih.govresearchgate.net

Another design principle involves creating modular structures where different fragments can be easily swapped to generate a library of compounds for screening. nih.govrsc.org This combinatorial approach, often enabled by efficient and regioselective reactions like palladium-catalyzed cross-coupling, accelerates the discovery of molecules with optimized properties. nih.gov The ultimate goal is to establish clear structure-activity relationships (SAR) and structure-property relationships (SPR) that allow for the predictable design of new quinoline-based molecules for applications ranging from therapeutics to advanced materials. mdpi.comnumberanalytics.com

Table 4: Design Strategies for Novel Quinoline-Based Architectures

Design Principle Objective Example Modification on the Scaffold Potential Application
Modulation of Electronic Properties To tune the HOMO/LUMO levels and bandgap. researchgate.netIntroduce electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups on the quinoline or phenyl ring.Organic electronics, chemosensors, dyes. researchgate.net
Enhancement of Solubility To improve processability in solution or bioavailability.Add polar functional groups like hydroxyl (-OH) or carboxyl (-COOH) groups.Pharmaceuticals, solution-processed devices. preprints.org
Introduction of Metal-Binding Sites To create ligands for catalysts or metallo-supramolecular assemblies.Incorporate coordinating groups like pyridine (B92270) or bipyridine.Catalysis, functional materials, antimalarials. rsc.org
Steric Hindrance Modification To control molecular packing in the solid state or influence reaction selectivity.Introduce bulky groups (e.g., t-butyl) at specific positions.Crystal engineering, selective synthesis.
Prodrug Strategy To improve drug delivery and metabolic stability. mdpi.combohrium.comAdd a bioreversible moiety like an ester that is cleaved in vivo.Neurology, oncology, infectious diseases. mdpi.com
Fluorophore Development To create fluorescent probes for imaging. nih.govConstruct a donor-π-acceptor system using the quinoline as part of the conjugated system.Live-cell imaging, diagnostics. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,3,5-Trichlorophenyl)quinoline, and how can cross-coupling reactions be optimized for higher yields?

  • Methodological Answer : A plausible synthetic route involves Suzuki-Miyaura cross-coupling between quinoline derivatives and 2,3,5-trichlorophenylboronic acid. Key parameters include:

  • Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., K₂CO₃) in a 1:1 mixture of THF/H₂O.
  • Temperature : Optimize between 80–100°C for 12–24 hours.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
  • Validation : Monitor reaction progress via TLC and confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for characterizing this compound, and how can spectral discrepancies be resolved?

  • Methodological Answer :

  • Structural Confirmation : Use ¹H NMR (δ 7.5–9.0 ppm for aromatic protons) and ¹³C NMR (distinct peaks for trichlorophenyl and quinoline carbons).
  • Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 294.5).
  • Crystallography : If single crystals are obtained, X-ray diffraction (as in related quinoline-thiophene structures) resolves ambiguities in bond angles and packing .
  • Discrepancy Resolution : Compare experimental data with computational simulations (DFT) or reference spectra from structurally analogous compounds (e.g., 3-(4-chlorophenyl)quinoline) .

Advanced Research Questions

Q. How can the cytotoxic potential of this compound be evaluated in cancer cell lines, and what controls are essential?

  • Methodological Answer :

  • Assay Design : Use MTT or resazurin assays on HepG2, B16, or A549 cells. Include positive controls (e.g., cisplatin) and vehicle controls (DMSO).
  • Dose-Response : Test concentrations from 0.1–100 μM over 48–72 hours. Calculate IC₅₀ values using nonlinear regression.
  • Mechanistic Follow-Up : Perform Annexin V/PI staining for apoptosis and ROS detection (e.g., DCFH-DA probe) to assess oxidative stress.
  • Validation : Compare results with structurally similar cytotoxic agents (e.g., TCPIP, IC₅₀ = 1.2 μM in B16 cells) .

Q. What experimental strategies can address contradictions in reported physicochemical properties (e.g., melting points) of halogenated quinoline derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Synthesize the compound using multiple routes (e.g., Suzuki coupling vs. Friedländer synthesis) and compare melting points (mp). For example, 4-chloro-2-phenylquinoline has mp 62–64°C, while discrepancies may arise from impurities or polymorphs .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to assess decomposition.
  • Collaborative Studies : Cross-validate data with independent labs using standardized protocols .

Q. How does the stability of this compound vary under electrochemical degradation conditions, and what intermediates form?

  • Methodological Answer :

  • Electrochemical Setup : Use a bipolar electro-Fenton (BEF) system with Fe²⁺/H₂O₂ in acidic media (pH 3). Apply 10–50 mA/cm² current density.
  • Degradation Monitoring : Track quinoline degradation via HPLC-UV (λ = 254 nm) and quantify chloride release via ion chromatography.
  • Intermediate Identification : Employ LC-MS/MS to detect hydroxylated or dechlorinated products (e.g., 2-(2,5-dichlorophenyl)quinoline) and propose degradation pathways .

Data Interpretation and Conflict Resolution

Q. How should researchers resolve conflicting reports on the biological activity of chlorophenylquinoline analogs?

  • Methodological Answer :

  • Meta-Analysis : Compile IC₅₀ values from multiple studies (e.g., TCPIP vs. 2-(3-chlorophenyl)ethylamine) and normalize for assay conditions (cell type, exposure time).
  • Structure-Activity Relationships (SAR) : Corporate substituent effects (e.g., trichloro vs. monochloro groups) using molecular docking to predict binding affinities for targets like DNA topoisomerases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.